molecular formula C9H11N B050084 1,2,3,4-Tetrahydroisoquinoline CAS No. 91-21-4

1,2,3,4-Tetrahydroisoquinoline

Cat. No. B050084
CAS RN: 91-21-4
M. Wt: 133.19 g/mol
InChI Key: UWYZHKAOTLEWKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline has been explored through various strategies, aiming to improve selectivity, yield, and efficiency. Novel catalytic stereoselective strategies have emerged, moving beyond traditional Pictet–Spengler reactions. These methodologies focus on the asymmetric synthesis of C1-chiral tetrahydroisoquinolines, highlighting their importance as scaffolds in asymmetric catalysis and the total synthesis of alkaloid natural products (Liu et al., 2015). Flow chemistry techniques have also been employed for the efficient synthesis of THIQs, utilizing the thermal control capabilities of flow-microreactor systems for fast and reproducible syntheses (Giovine et al., 2013).

Molecular Structure Analysis

The molecular structure of THIQ is characterized by a benzene ring fused to a nitrogen-containing heterocycle. This structure serves as a privileged scaffold due to its conformational stability and ability to participate in various chemical reactions. Advances in synthetic methods have allowed for the functionalization at the C(1) position of THIQs, enabling the synthesis of derivatives with diverse biological activities and serving as precursors for alkaloid synthesis (Kaur & Kumar, 2020).

Chemical Reactions and Properties

THIQs undergo various chemical reactions, including catalytic asymmetric synthesis, reductive aminations, and cycloadditions. Domino reactions catalyzed by indium chloride in water have been developed for the efficient synthesis of tetrahydroquinoline derivatives, showcasing the cis selectivity of these cyclization products (Zhang & Li, 2002). Furthermore, a photo-induced [4+2] cycloaddition reaction under visible-light irradiation has been utilized for the synthesis of 1,2,3,4-tetrahydroquinolines, highlighting the role of photochemistry in the construction of complex molecular architectures (Itoh et al., 2020).

Physical Properties Analysis

The physical properties of THIQs, such as solubility, melting point, and stability, are crucial for their application in synthetic chemistry and drug development. These properties are influenced by the molecular structure and the presence of functional groups on the THIQ scaffold. The synthesis and analysis of THIQ derivatives aim to optimize these physical properties for specific applications, ensuring their utility in diverse chemical and biological contexts.

Chemical Properties Analysis

THIQs exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, redox characteristics, and the ability to form stable complexes with metals. These properties are exploited in synthetic strategies to construct complex molecules with high stereo- and regioselectivity. The versatility of THIQs as intermediates in organic synthesis is further demonstrated by their use in the synthesis of medicinally important compounds, such as tetrahydroisoquinoline-3-carboxylic acid derivatives, highlighting their significance in the development of peptide-based drugs (Kotha, Deodhar, & Khedkar, 2014).

Scientific Research Applications

  • Catalytic Asymmetric Synthesis : THIQ is a privileged scaffold in natural products and is used in asymmetric catalysis. Novel catalytic stereoselective strategies have been developed for its synthesis, which are applicable in the total synthesis of alkaloid natural products (Liu, Liu, Jin, Guo, & Zhao, 2015).

  • C(1)-Functionalization via Multicomponent Reactions : THIQ's C(1)-substituted derivatives are precursors for various alkaloids with multifarious biological activities. Recent advances include multicomponent reactions for C(1)-functionalization (Kaur & Kumar, 2020).

  • Therapeutic Applications : THIQ derivatives have been explored for various therapeutic activities, including cancer, malaria, CNS disorders, cardiovascular and metabolic disorders. Some derivatives are potential candidates for treating infectious diseases like HIV and tuberculosis (Singh & Shah, 2017).

  • Inhibition of Brain Electron Transport System : THIQ inhibits the activity of NADH-ubiquinone reductase in mouse brain mitochondria, suggesting its potential neurotoxic effects (Suzuki, Mizuno, & Yoshida, 1989).

  • Anticancer Agents : Substituted THIQs have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines. These derivatives exhibit potent cytotoxicity and are potential pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).

  • Parkinsonism-Inducing Agent : Certain derivatives like 1-benzyl-THIQ are identified as endogenous amines in the brain and are related to Parkinson's disease, suggesting their role in neurological disorders (Kotake et al., 1995).

  • Presence in Parkinsonian Brains : THIQ and its derivatives are found in higher concentrations in Parkinsonian brains compared to normal brains, indicating a potential link to the disease (Niwa et al., 1987).

  • Synthetic Methods : Various synthetic strategies have been developed to construct THIQ's core scaffold, highlighting its importance in medicinal chemistry (Faheem et al., 2021).

Safety And Hazards

THIQ is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 4), H332 Acute toxicity, Dermal (Category 2), H310 Skin corrosion (Category 1B), H314 Serious eye damage (Category 1), H318 Specific target organ toxicity - single exposure (Category 2), H371 Short-term (acute) aquatic hazard (Category 3), H402 Long-term (chronic) aquatic hazard (Category 3), H412 .

Future Directions

Due to the diverse biological activities of THIQ against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . The future directions of THIQ research could involve further exploration of its biological potential, structural–activity relationship (SAR), and mechanism of action .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYZHKAOTLEWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14099-81-1 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline
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DSSTOX Substance ID

DTXSID6026115
Record name 1,2,3,4-Tetrahydroisoquinoline
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear brown liquid with an unpleasant odor; [Acros Organics MSDS], Liquid
Record name 1,2,3,4-Tetrahydroisoquinoline
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Record name 1,2,3,4-Tetrahydroisoquinoline
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Product Name

1,2,3,4-Tetrahydroisoquinoline

CAS RN

91-21-4, 14099-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline
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Record name 1,2,3,4-Tetrahydroisoquinoline
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Record name Tetrahydroisoquinoline
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Record name Isoquinoline, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-Tetrahydroisoquinoline
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Record name 1,2,3,4-tetrahydroisoquinoline
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Record name TETRAHYDROISOQUINOLINE
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Record name 1,2,3,4-Tetrahydroisoquinoline
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Melting Point

< -15 °C
Record name 1,2,3,4-Tetrahydroisoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

decahydroisoquinoline (B); octahydroindole (C); octahydrocyclopenta[b]pyrrole (D); 2-azaspiro[4.5]decane (E); 2-azaspiro[4.4]-nonane (F); spiro[(bicyclo[2.2.1]heptane)-2,3'-pyrrolidine] (G); spiro[(bicyclo[2.2.2]octane)-2,3'-pyrrolidine] (H); 2-azatricyclo[4.3.0.16,9 ]decane (I); decahydrocyclohepta[b]pyrrole (J); hexahydrocyclopropa[b]pyrrole (K); octahydroisoindole (L); octahydrocyclopenta[c]pyrrole (M); 2,3,3a,4,5,7a-hexahydroindole (N); 1,2,3,3a,4,6ahexahydrocyclopenta[b]pyrrole (O); pyrrolidine (P); indoline (Q) and thiazolidine (R), all of which can be optionally substituted.
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1,2,3,3a,4,6ahexahydrocyclopenta[b]pyrrole
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spiro[(bicyclo[2.2.1]heptane)-2,3'-pyrrolidine]
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[Compound]
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spiro[(bicyclo[2.2.2]octane)-2,3'-pyrrolidine]
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2-azatricyclo[4.3.0.16,9 ]decane
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Synthesis routes and methods II

Procedure details

A solution of 467 mg (3.5 mmol) of AlCl3 in 10 ml of THF is added dropwise at room temperature to a suspension of 400 mg (10.5 mmol) of LiAlH4 in 20 ml of tetrahydrofuran (THF), as a result of which AlH3 is formed. After 15 minutes the solution is cooled to -30° C. and a solution of 2.5 g (6.74 mmol) of the dihydroisoquinoline according to b. in 100 ml of THF is added dropwise in 15 minutes. The reaction mixture is then slowly heated to room temperature. After 1.5 hours an NaOH solution in H2O is added until everything has dissolved. The organic phase is separated, and the aqueous phase is washed once with ethyl acetate/ether and four times with ether. The combined organic phases are washed with saline solution and dried with Na2SO4. After evaporation the tetrahydroisoquinoline (melting-point 160° C.) is obtained as a light-yellow powder (2.45 g, i.e. (2.45 g, i.e. 97%).
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2.5 g
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Synthesis routes and methods III

Procedure details

The 1,2,3,4-tetrahydroisoquinolines, of the general formula: ##STR10## may be prepared by the cyclodehydration of the appropriately substituted β-phenethylamide to the corresponding 3,4-dihydroisoquinoline by heating the aforesaid amide in the presence of such dehydrating agents as phosphorus pentoxide, anhydrous zinc chloride, phosphorus oxychloride or phosphorus pentachloride, usually in an inert organic solvent like toluene, xylene or tetralin, followed by reduction in the usual manner, e.g., with sodium borohydride or with hydrogen and palladium-on-charcoal catalyst (the Bischler-Napieralski route); by condensation between the appropriately substituted benzaldehyde and 2-aminoacetaldehyde dialkyl acetal, followed by reduction of the Schiff base product, e.g., with hydrogen and platinum catalyst, and then hydrolysis/ring closure of the resulting N-benzylamino acetaldehyde dialkyl acetal in 6N hydrochloric acid solution, followed by selective reduction of the ring, e.g., wth hydrogen and palladium-on-charcoal catalyst, to give the appropriate 1,2,3,4-tetrahydroisoquinoline [Bobbitt et al., Journal of Organic Chemistry, Vol. 30, p. 2247 (1965), and Bobbitt and Sih, ibid., Vol. 33, p. 856 (1968)].
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substituted benzaldehyde
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2-aminoacetaldehyde dialkyl acetal
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Schiff base
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N-benzylamino acetaldehyde dialkyl acetal
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[Compound]
Name
1,2,3,4-tetrahydroisoquinolines
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[Compound]
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substituted β-phenethylamide
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amide
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Synthesis routes and methods IV

Procedure details

The suspension (60 ml) in methanol of 1.58 g of 2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline and 1.0 g of palladium-carbon (10%) was stirred for one day, and the catalyst was separated by filtration. The filtrate was concentrated under reduced pressure to obtain 1.11 g of 7-amino-2-(isopropyloxycarbonyl)ethyl)-1,2,3,4-tetrahydroisoquinoline (yield: 78%).
[Compound]
Name
suspension
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60 mL
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reactant
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Name
2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline
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1.58 g
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palladium-carbon
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1 g
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Synthesis routes and methods V

Procedure details

In an autoclave, 1.2 kg of the same crude isoquinoline as used in Example 2 and 180 g of the aforementioned stabilized nickel catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 135 kg/cm2 ·G for 65 hours. The amount of hydrogen absorbed was 29.9 moles and the molar ratio of the hydrogen absorption (by molar ratio based on raw material) was 3.22. The resultant reaction mixture was separated by filtration and then distilled. Consequently, 1.1 kg of 1,2,3,4-tetrahydroisoquinoline (purity 94.6% and total sulfur content 0%) was obtained.
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1.2 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinoline

Citations

For This Compound
13,700
Citations
BK Kumar, KVGC Sekhar, S Chander, S Kunjiappan… - RSC …, 2021 - pubs.rsc.org
Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class. THIQ based natural and synthetic compounds exert …
Number of citations: 21 pubs.rsc.org
Faheem, B Karan Kumar… - Expert Opinion on …, 2021 - Taylor & Francis
Introduction: Cancer is a dreadful disorder that is emerging as one of the leading causes of mortality across the globe. The complex tumor environment, supplemented with drawbacks of …
Number of citations: 14 www.tandfonline.com
L Antkiewicz-Michaluk, A Wąsik, J Michaluk - Neurotoxicity Research, 2014 - Springer
This review outlines the effects of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), endogenous substances imbued with high …
Number of citations: 45 link.springer.com
L Antkiewicz-Michaluk, J Michaluk, I Romańska… - Journal of neural …, 2000 - Springer
Immediate behavioral and biochemical effects of single doses of 1,2,3,4-tetrahydroisoquinoline (TIQ, 50 mg/kg) and salsolinol (100 mg/kg), suspected of involvement in etiology of …
Number of citations: 72 link.springer.com
H Kawai, Y Makino, M Hirobe… - Journal of …, 1998 - Wiley Online Library
We designed as candidate metabolites and synthesized two 1‐benzyl‐1,2,3,4‐tetrahydroisoquinoline derivatives containing a dopamine moiety: 1‐(3′,4′‐dihydroxybenzyl)‐1,2,3,4‐…
Number of citations: 104 onlinelibrary.wiley.com
R Naito, Y Yonetoku, Y Okamoto… - Journal of medicinal …, 2005 - ACS Publications
In the course of continuing efforts to develop potent and bladder-selective muscarinic M 3 receptor antagonists, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate …
Number of citations: 162 pubs.acs.org
Y Kotake, Y Tasaki, Y Makino, S Ohta… - Journal of …, 1995 - Wiley Online Library
1‐Benzyl‐1,2,3,4‐tetrahydroisoquinoline (1BnTIQ) was detected as a novel endogenous amine in mouse brain and parkinsonian CSF by using the gas chromatography‐selected ion‐…
Number of citations: 196 onlinelibrary.wiley.com
UR Mach, AE Hackling, S Perachon, S Ferry… - …, 2004 - Wiley Online Library
Based on N‐alkylated 1,2,3,4‐tetrahydroisoquinoline derivatives, which are structurally related to the partial agonist BP 897, a series of novel, selective dopamine D 3 receptor …
T Takahashi, Y Deng, W Maruyama, P Dostert… - Journal of Neural …, 1994 - Springer
Uptake of a neurotoxin-candidate, ( R )-1,2-dimethyl-6,7-dihydroxy-1,2, Page 1 J Neural Transm [GenSect] (1994) 98:107-118 m Journal of …
Number of citations: 136 link.springer.com
I Schuster, A Sztojkov-Ivanov, L Lazar… - Letters in Organic …, 2007 - ingentaconnect.com
The three-component Ugi reactions of 3,4-dihydroisoquinolines, isocyanides and acids furnished 2- acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to …
Number of citations: 34 www.ingentaconnect.com

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